![molecular formula C12H12N2O B6345553 [3-(6-Aminopyridin-3-yl)phenyl]methanol, 95% CAS No. 1187820-78-5](/img/structure/B6345553.png)
[3-(6-Aminopyridin-3-yl)phenyl]methanol, 95%
Übersicht
Beschreibung
[3-(6-Aminopyridin-3-yl)phenyl]methanol, or 3-APM, is an important organic compound with a wide range of applications in scientific research. It is a versatile compound that can be used for a variety of purposes, including as a reagent for synthesis, as a ligand for coordination chemistry, and as a building block for drug discovery.
Wissenschaftliche Forschungsanwendungen
3-APM has a wide range of applications in scientific research. It is used as a reagent for organic synthesis, as a ligand for coordination chemistry, and as a building block for drug discovery. It is also used in the synthesis of other compounds, such as 6-aminopyridin-3-ylphenylmethanol and 6-aminopyridin-3-ylphenylacetaldehyde.
Wirkmechanismus
The mechanism of action of 3-APM is not fully understood, but it is believed to be related to its ability to form complexes with metal ions. These complexes are believed to play a role in the biological activity of the compound, and may be involved in the regulation of enzyme activity or the binding of other molecules.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-APM are not well understood, but it is believed to have a variety of effects. It has been shown to have antioxidant and anti-inflammatory effects, and it has been linked to the regulation of cell growth and differentiation. It has also been shown to have an effect on the metabolism of glucose and lipids, as well as on the production of hormones and enzymes.
Vorteile Und Einschränkungen Für Laborexperimente
3-APM has a number of advantages for laboratory experiments. It is a relatively inexpensive reagent, and it is relatively easy to synthesize. It is also a versatile compound, with a wide range of applications. However, it is also limited in some ways. It is not very stable, and it can be difficult to purify.
Zukünftige Richtungen
There are a number of potential future directions for 3-APM research. It could be used to further explore its biochemical and physiological effects, and its potential for drug discovery. It could also be used to explore its potential as a diagnostic tool, or as a therapeutic agent. Additionally, it could be used to further explore its coordination chemistry, and its potential for catalysis. Finally, it could be used to explore its potential for use in environmentally friendly processes, such as green chemistry.
Eigenschaften
IUPAC Name |
[3-(6-aminopyridin-3-yl)phenyl]methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O/c13-12-5-4-11(7-14-12)10-3-1-2-9(6-10)8-15/h1-7,15H,8H2,(H2,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADCNVCQXPHAQMA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C2=CN=C(C=C2)N)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[3-(6-Aminopyridin-3-yl)phenyl]methanol | |
Synthesis routes and methods
Procedure details









Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-(Chloromethyl)-11-methyl-8-thia-4,6-diazatricyclo[7.4.0.0(2,7)]trideca-2(7),3,5-trien-3-ol](/img/structure/B6345473.png)
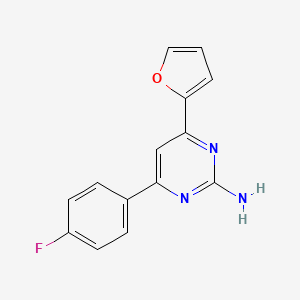
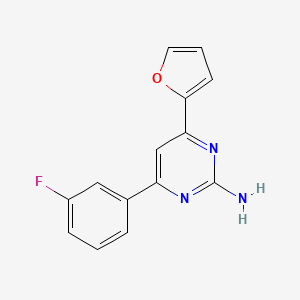
![2-Cyano-3-[4-(trifluoromethoxy)phenyl]-2-propenoic acid ethyl ester](/img/structure/B6345484.png)
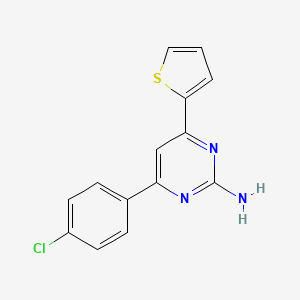
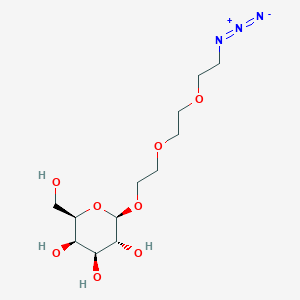


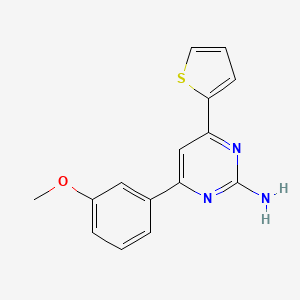
![2-Amino-5-[(4-chlorophenyl)methyl]-5-(4-methoxyphenyl)-4,5-dihydro-1H-imidazol-4-one](/img/structure/B6345522.png)
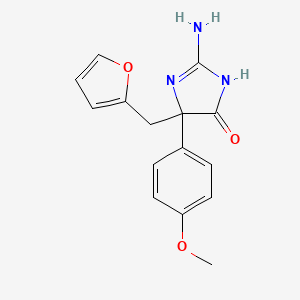
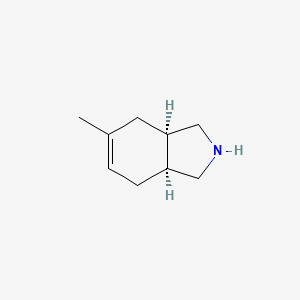
![2-Amino-5-[(4-fluorophenyl)methyl]-5-(4-methoxyphenyl)-4,5-dihydro-1H-imidazol-4-one](/img/structure/B6345538.png)
![2-Amino-5-(4-methoxyphenyl)-5-[(3-methoxyphenyl)methyl]-4,5-dihydro-1H-imidazol-4-one](/img/structure/B6345546.png)